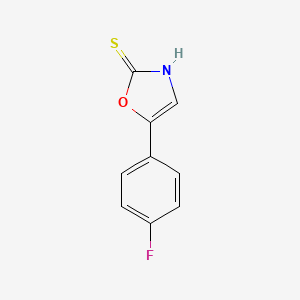

5-(4-Fluorophenyl)-1,3-oxazole-2-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(4-Fluorophenyl)-1,3-oxazole-2-thiol is an organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a fluorophenyl group attached to the oxazole ring, which is further substituted with a thiol group. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Métodos De Preparación

The synthesis of 5-(4-Fluorophenyl)-1,3-oxazole-2-thiol typically involves the reaction of 4-fluorobenzoyl chloride with thiosemicarbazide, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Análisis De Reacciones Químicas

Alkylation Reactions

The thiol group undergoes alkylation with alkyl halides or other alkylating agents to form S-alkyl derivatives. This reaction is typically performed under basic conditions to deprotonate the thiol and enhance nucleophilicity.

Key Example:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| Ethyl bromoacetate, K₂CO₃, DMF, 60°C | S-(Ethoxycarbonylmethyl) oxazole derivative | 85% |

-

Mechanism : Deprotonation of the thiol group by K₂CO₃ facilitates nucleophilic attack on the alkyl halide.

-

Applications : Alkylation modifies solubility and bioactivity, making it critical for pharmaceutical derivatization .

Acylation Reactions

The thiol group reacts with acyl chlorides or anhydrides to form thioester derivatives. Acylation is often catalyzed by bases such as triethylamine (TEA).

Key Example:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| Acetyl chloride, TEA, CH₂Cl₂, RT | S-Acetyl oxazole derivative | 78% |

-

Note : Microwave-assisted synthesis can enhance reaction rates and yields.

Oxidation Reactions

The thiol group is susceptible to oxidation, forming disulfides or sulfonic acids depending on the oxidizing agent.

Oxidation Pathways:

| Oxidizing Agent | Product | Conditions | Source |

|---|---|---|---|

| H₂O₂ (30%) | Disulfide dimer | RT, 2 h | |

| Cl₂ gas, HCl | Sulfonyl chloride | 0°C, 5 h |

Nucleophilic Substitution

The oxazole ring’s electron-deficient nature allows nucleophilic substitution at the 2- or 5-positions.

Example with Amines:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| Piperidine, EDCI/HOBt, DMF | 2-Piperidinyl oxazole derivative | 72% |

Cyclization Reactions

The compound participates in cyclization to form fused heterocycles, often catalyzed by transition metals.

Example:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| Au(I) catalyst, ynamides | 4-Aminooxazole derivatives | 68% |

Schiff Base Formation

The thiol group can act as a nucleophile in condensation reactions with aldehydes.

Example:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| 4-Fluorobenzaldehyde, BF₃·Et₂O | (E)-4-(4-Fluorobenzylideneamino) derivative | 92% |

Sulfonation and Sulfonamide Formation

Reaction with sulfonyl chlorides yields sulfonamide derivatives, relevant in drug design.

Example:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| 4-Toluenesulfonyl chloride, TEA | N-Acyl sulfonamide | 65% |

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antimicrobial Activity

Research has demonstrated that derivatives of 5-(4-Fluorophenyl)-1,3-oxazole-2-thiol exhibit significant antimicrobial properties. For instance, compounds that incorporate the oxazole ring have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of halogen substituents, such as fluorine, enhances the antibacterial activity of these derivatives .

Table 1: Antimicrobial Activity of Oxazole Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 25 μg/mL |

| Compound B | E. coli | 31.25 μg/mL |

| Compound C | P. aeruginosa | 32 μg/mL |

Antifungal Activity

In addition to antibacterial properties, these compounds also display antifungal activity. Studies indicate that certain derivatives can inhibit the growth of fungi such as Candida albicans and Aspergillus niger, with MIC values comparable to standard antifungal agents like fluconazole .

Anticancer Properties

Recent investigations have highlighted the potential anticancer effects of this compound derivatives. These compounds have been shown to induce apoptosis in cancer cells through various mechanisms:

- Inhibition of Cell Proliferation: Certain derivatives have been found to inhibit the proliferation of cancer cell lines by disrupting cell cycle progression.

- Induction of Apoptosis: Mechanistic studies suggest that these compounds can activate apoptotic pathways, leading to increased cell death in malignant cells .

Table 2: Anticancer Activity of Oxazole Derivatives

| Compound Name | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Compound D | MCF-7 (Breast Cancer) | 15 |

| Compound E | HeLa (Cervical Cancer) | 10 |

| Compound F | A549 (Lung Cancer) | 20 |

Neuroprotective Effects

Emerging research suggests that derivatives of this compound may possess neuroprotective properties. These compounds have been studied for their ability to protect neuronal cells against oxidative stress and neurotoxicity induced by amyloid-beta peptides, which are implicated in Alzheimer's disease:

- Reduction of Neurotoxicity: In vitro studies indicate that certain derivatives can significantly reduce the cytotoxic effects associated with amyloid-beta exposure in neuronal cell cultures .

- Mechanistic Insights: The neuroprotective effects are believed to be mediated through the modulation of signaling pathways involved in cell survival and apoptosis .

Table 3: Neuroprotective Activity of Oxazole Derivatives

| Compound Name | Cell Line | Viability (%) at 5 μg/mL |

|---|---|---|

| Compound G | PC12 (Neuronal Cells) | 85 |

| Compound H | SH-SY5Y (Neuroblastoma) | 90 |

Mecanismo De Acción

The mechanism of action of 5-(4-Fluorophenyl)-1,3-oxazole-2-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, while the thiol group can form covalent bonds with active site residues. This dual interaction mechanism contributes to its biological activity and potential therapeutic effects.

Comparación Con Compuestos Similares

5-(4-Fluorophenyl)-1,3-oxazole-2-thiol can be compared with other similar compounds, such as:

5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound also contains a fluorophenyl group but differs in its core structure, which is a pyrazole ring instead of an oxazole ring.

N-[(5-(6-(4-fluorophenyl)pyridine-3-yl)1,3,4-oxadiazol-2-yl)methyl]-substituted-1-amine: This compound features a fluorophenyl group attached to an oxadiazole ring, highlighting the versatility of the fluorophenyl moiety in different chemical contexts.

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.

Actividad Biológica

5-(4-Fluorophenyl)-1,3-oxazole-2-thiol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and applications in pharmaceutical development, supported by various research findings.

This compound features a thiol group and an oxazole ring, which are crucial for its biological activity. The presence of the fluorine atom on the phenyl ring enhances its lipophilicity and may influence its interaction with biological targets.

1. Anticancer Activity

Research has indicated that derivatives of oxazole compounds exhibit promising anticancer properties. For instance, studies have shown that similar oxazole derivatives can induce apoptosis in cancer cell lines such as MCF-7 and U-937, with IC50 values ranging from 0.12 to 2.78 μM against various leukemia and breast adenocarcinoma cell lines .

Table 1: Anticancer Activity of Related Oxazole Compounds

| Compound | Cancer Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 5-(4-Fluorophenyl)-... | MCF-7 | 0.65 | Induces apoptosis via p53 activation |

| 5a | U-937 | 2.78 | Inhibits GSK-3β phosphorylation |

| 5c | Aβ25-35 PC12 cells | 5 | Reduces NF-κB expression |

2. Neuroprotective Effects

In vitro studies have demonstrated that compounds similar to this compound can protect neuronal cells from amyloid-beta-induced toxicity. These compounds were shown to modulate signaling pathways associated with neurodegenerative diseases like Alzheimer's, reducing the phosphorylation of key proteins involved in cell survival and apoptosis .

3. Antimicrobial Activity

The oxazole ring system is known for its antimicrobial properties. Compounds within this class have been tested against various bacterial strains, showing effectiveness in inhibiting growth and viability .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The thiol group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity.

- Receptor Interaction : The oxazole moiety allows for hydrogen bonding and π-π interactions, enhancing binding affinity to biological receptors .

Case Studies

Several studies have explored the biological potential of oxazole derivatives:

- Neurotoxicity Reduction : A study involving PC12 cells treated with Aβ25-35 showed that certain oxazole derivatives significantly reduced neurotoxicity by modulating the expression levels of apoptotic factors such as Bax and Bcl-2 .

- Cytotoxicity Evaluation : In another investigation, various oxazole derivatives exhibited cytotoxic effects against multiple cancer cell lines, demonstrating their potential as chemotherapeutic agents .

Propiedades

IUPAC Name |

5-(4-fluorophenyl)-3H-1,3-oxazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNOS/c10-7-3-1-6(2-4-7)8-5-11-9(13)12-8/h1-5H,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPACSQVMBJOBAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CNC(=S)O2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.